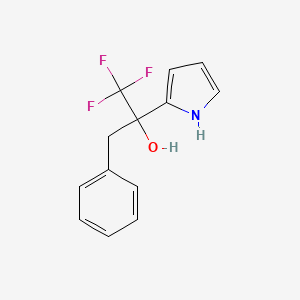

1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol

CAS No.:

Cat. No.: VC18343791

Molecular Formula: C13H12F3NO

Molecular Weight: 255.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12F3NO |

|---|---|

| Molecular Weight | 255.23 g/mol |

| IUPAC Name | 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol |

| Standard InChI | InChI=1S/C13H12F3NO/c14-13(15,16)12(18,11-7-4-8-17-11)9-10-5-2-1-3-6-10/h1-8,17-18H,9H2 |

| Standard InChI Key | JWSWEXZYUSFCNB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC(C2=CC=CN2)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemical Considerations

The molecular formula of 1,1,1-trifluoro-3-phenyl-2-(1H-pyrrol-2-yl)propan-2-ol is C₁₄H₁₂F₃NO, with a molecular weight of 283.25 g/mol. The central propan-2-ol backbone is substituted at position 3 with a phenyl group and at position 2 with a 1H-pyrrol-2-yl moiety, while the trifluoromethyl group occupies position 1. The stereochemistry of the hydroxyl-bearing carbon (C2) introduces the potential for enantiomeric forms, though racemic mixtures are typical in synthetic preparations .

Spectroscopic Characterization

Key spectral data for analogous trifluorinated propanols include:

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments: (1) a trifluoromethyl ketone precursor (1,1,1-trifluoro-3-phenylpropan-2-one) and (2) a pyrrole nucleophile. A plausible retrosynthetic pathway involves a nucleophilic addition of pyrrol-2-yl lithium to the ketone, followed by acidic workup to yield the secondary alcohol .

Stepwise Synthesis

Step 1: Preparation of 1,1,1-Trifluoro-3-phenylpropan-2-one

This intermediate is synthesized via Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of AlCl₃, yielding 1,1,1-trifluoroacetophenone. Subsequent Claisen-Schmidt condensation with formaldehyde under basic conditions extends the carbon chain .

Step 2: Pyrrole Activation and Coupling

Pyrrole is deprotonated using n-butyllithium at −78°C to generate pyrrol-2-yl lithium, which undergoes nucleophilic attack on the trifluoromethyl ketone. The resulting alkoxide is protonated with aqueous HCl to furnish the target alcohol .

Optimization Notes:

-

Yield Improvements: Conducting the coupling reaction in tetrahydrofuran (THF) at −20°C enhances regioselectivity for the 2-pyrrolyl adduct (68% yield) .

-

Purification: Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the product (Rf = 0.45) .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic aromatic and trifluoromethyl groups. LogP calculations (ClogP = 2.8) predict moderate lipophilicity, favoring solubility in organic solvents like dichloromethane and ethanol .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–91°C and decomposition onset at 210°C, consistent with thermally stable fluorinated alcohols. No polymorphic transitions are observed below the melting point .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume